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Compound of Interest

6-Chloropyridazine-4-carboxylic
Compound Name:

acid
CAS No.: 1256794-24-7
Cat. No.: B110448

Get Quote

\ J

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-
chloropyridazine-4-carboxylic acid, a heterocyclic compound of interest in medicinal
chemistry and drug development. Due to the limited availability of public experimental spectra,
this guide presents a combination of predicted data and expected spectroscopic characteristics
based on the molecular structure.

Compound Identification
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Property Value

Chemical Name 6-Chloropyridazine-4-carboxylic acid
CAS Number 1256794-24-7

Molecular Formula CsH3CIN20:2

Molecular Weight 158.54 g/mol

SMILES 0=C(0O)clcnnc(Clcl

Predicted Mass Spectrometry Data

Mass spectrometry is a key analytical technique to determine the molecular weight and
fragmentation pattern of a compound. The following table summarizes the predicted mass-to-
charge ratios (m/z) for various adducts of 6-chloropyridazine-4-carboxylic acid.

Adduct Predicted m/z
[M+H]* 158.99559
[M+NaJ* 180.97753
[M-H]~ 156.98103
[M+NHa]* 176.02213
[M+K]* 196.95147
+H-H2 .
[M+H-H20]* 140.98557
[M]* 157.98776
M]~ 157.98886

Expected Spectroscopic Data

While specific experimental spectra are not readily available, the following sections detail the
expected nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data based on
the chemical structure of 6-chloropyridazine-4-carboxylic acid.
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Expected 'H NMR Data

The *H NMR spectrum is anticipated to show two signals in the aromatic region corresponding

to the two protons on the pyridazine ring, in addition to a broad singlet for the carboxylic acid

proton.

Chemical Shift ()

Multiplicity Number of Protons  Assignment
ppm
~13-14 Broad Singlet 1H -COOH
~8.0-9.0 Singlet 1H H-5
~7.5-8.5 Singlet 1H H-3

Expected *C NMR Data

The 13C NMR spectrum is expected to display five distinct signals corresponding to the five

carbon atoms in the molecule.

Chemical Shift (6) ppm

Assignment

~165-175 C=0 (Carboxylic Acid)
~150-160 C-6 (attached to Cl)
~140-150 C-4 (attached to COOH)
~130-140 C-3

~120-130 C-5

Expected IR Data

The infrared spectrum will likely exhibit characteristic absorption bands for the O-H and C=0

stretching of the carboxylic acid group, as well as C-Cl and aromatic C-H and C=N stretching

vibrations.
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Wavenumber (cm~?) Intensity Assignment

O-H stretch (Carboxylic acid
2500-3300 Broad

dimer)
1680-1710 Strong C=0 stretch (Carboxylic acid)
1550-1600 Medium C=N stretch (Pyridazine ring)
1400-1450 Medium C-C stretch (Aromatic ring)
1210-1320 Strong C-O stretch (Carboxylic acid)
920.950 Medium. Broad O-H bend (Carboxylic acid
dimer)
700-800 Strong C-Cl stretch

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of 6-chloropyridazine-4-
carboxylic acid would be dissolved in a suitable deuterated solvent (e.g., DMSO-de or CDCIs).
The *H and 13C NMR spectra would be recorded on a spectrometer operating at a specific
frequency (e.g., 400 or 500 MHz for *H). Chemical shifts would be reported in parts per million
(ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier Transform
Infrared (FTIR) spectrometer. A small amount of the solid sample would be mixed with
potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum could be
recorded using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be
recorded over a typical range of 4000-400 cm~1.

Mass Spectrometry (MS): A dilute solution of the sample would be prepared in a suitable
solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer, typically
using an electrospray ionization (ESI) source. The mass spectrum would be acquired in both
positive and negative ion modes to observe different adducts.

© 2026 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/product/b110448/docs?utm_src=pdf-body#spectroscopic-profile-of-6-chloropyridazine-4-carboxylic-acid-a-technical-guide
https://www.benchchem.com/product/b110448/docs?utm_src=pdf-body#spectroscopic-profile-of-6-chloropyridazine-4-carboxylic-acid-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b110448?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a
chemical compound.

General Workflow for Spectroscopic Analysis
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Caption: A flowchart illustrating the general workflow from compound synthesis to
spectroscopic analysis and final structure confirmation.
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e To cite this document: BenchChem. [Spectroscopic Profile of 6-Chloropyridazine-4-
carboxylic acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b110448/docs#spectroscopic-profile-of-6-
chloropyridazine-4-carboxylic-acid-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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